molecular formula C12H10BrNO2S B3344377 2-bromo-N-phenylbenzenesulfonamide CAS No. 683739-37-9

2-bromo-N-phenylbenzenesulfonamide

Cat. No.: B3344377
CAS No.: 683739-37-9
M. Wt: 312.18 g/mol
InChI Key: AWKNJYBNCAEKMZ-UHFFFAOYSA-N
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Description

2-Bromo-N-phenylbenzenesulfonamide (CAS 683739-37-9) is an organic compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is a brominated sulfonamide derivative offered for research and development purposes. Structurally related sulfonamide compounds are recognized as valuable intermediates in organic synthesis, particularly in metal-catalyzed reactions such as the ligand-free Pd-catalyzed cyclization used to synthesize bioactive sultams . Furthermore, N-phenylbenzenesulfonamide scaffolds are of significant interest in medicinal chemistry research. For instance, similar structural frameworks have been investigated in pharmacophore modeling and the development of inhibitors for various biological targets . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWKNJYBNCAEKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397509
Record name N-phenylbromo-benzenesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID60397509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683739-37-9
Record name N-phenylbromo-benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo N Phenylbenzenesulfonamide

Direct Synthesis Approaches

The most conventional and direct method for synthesizing 2-bromo-N-phenylbenzenesulfonamide involves the reaction between 2-bromobenzenesulfonyl chloride and aniline (B41778). This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Condensation Reactions with 2-Bromobenzenesulfonyl Chloride and Aniline

The fundamental approach to synthesizing this compound is the condensation of 2-bromobenzenesulfonyl chloride with aniline. In this reaction, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. This reaction is typically carried out in the presence of a base to neutralize the HCl produced and drive the reaction to completion.

Commonly, this reaction is performed in a suitable solvent that can dissolve both reactants. The selection of the base and solvent system is crucial for optimizing the yield and purity of the final product.

Optimization of Reaction Conditions and Reagents

The efficiency of the condensation reaction between 2-bromobenzenesulfonyl chloride and aniline can be significantly influenced by several factors, including the choice of solvent, base, and reaction temperature. Research into the synthesis of various N-aryl benzenesulfonamides has provided insights into optimizing these conditions. researchgate.net

For instance, studies on similar sulfonamide syntheses have explored a range of solvents and bases. A mixture of acetone (B3395972) and pyridine (B92270) has been reported as an effective solvent and base combination for coupling benzenesulfonyl chloride with various substituted aromatic amines. researchgate.net Pyridine acts as both a base to scavenge the generated HCl and as a nucleophilic catalyst. Other bases such as triethylamine (B128534) can also be employed. The choice of solvent can range from chlorinated solvents like dichloromethane (B109758) to more polar aprotic solvents like dimethylformamide (DMF), depending on the solubility of the reactants and the desired reaction temperature.

Temperature control is another critical parameter. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate. Conversely, for highly reactive substrates, cooling may be necessary to control the exothermicity of the reaction and minimize side product formation.

The table below summarizes typical reaction conditions that can be optimized for the synthesis of sulfonamides.

ParameterOptionsConsiderations
Solvent Dichloromethane, Acetone, Toluene, DMFSolubility of reactants, reaction temperature, ease of removal
Base Pyridine, Triethylamine, Potassium CarbonateStrength, solubility, role as a catalyst, ease of removal
Temperature 0 °C to refluxReaction rate, stability of reactants and products, side reactions
Reactant Ratio Equimolar or slight excess of amineTo ensure complete consumption of the sulfonyl chloride

Alternative Synthetic Routes and Precursor Transformations

While the direct condensation of 2-bromobenzenesulfonyl chloride and aniline is the most straightforward route, alternative methods for the synthesis of sulfonamides have been developed to overcome certain limitations, such as the availability or stability of the sulfonyl chloride precursor. These alternative routes often involve different starting materials and reaction mechanisms.

One such alternative involves the use of sodium sulfinates. A method has been developed for the synthesis of sulfonamides through the NH4I-mediated reaction of sodium sulfinates and amines. d-nb.info This approach offers an alternative to the use of corrosive sulfonyl chlorides. Another strategy involves the oxidative coupling of thiols or sulfinate salts with amines. rsc.org

More recent advancements include one-pot syntheses from unactivated starting materials. For example, a method for the synthesis of sulfonamides from aromatic carboxylic acids and amines has been reported, proceeding via a decarboxylative halosulfonylation. princeton.edu Additionally, primary sulfonamides can be synthesized from organometallic reagents and a sulfinylamine reagent. organic-chemistry.orgacs.org These methods, while not directly reported for this compound, represent plausible alternative strategies that could be adapted for its synthesis.

The following table outlines some alternative synthetic strategies for sulfonamide formation.

Starting MaterialsKey Reagents/CatalystsDescription
Sodium Sulfinates and AminesNH4IAn iodine-mediated method that avoids the use of sulfonyl chlorides. d-nb.info
Thiols and AminesOxidizing agents (e.g., I2O5)Involves the oxidative formation of the sulfonamide bond. rsc.org
Carboxylic Acids and AminesCopper catalyst, SO2, chlorinating agentA one-pot decarboxylative halosulfonylation followed by amination. princeton.edu
Organometallic Reagents and SulfinylaminesGrignard or organolithium reagentsA direct route to primary sulfonamides that could potentially be adapted. organic-chemistry.orgacs.org

Scale-Up Considerations in Laboratory Synthesis

Transitioning the synthesis of this compound from a small-scale laboratory preparation to a larger, gram-scale synthesis requires careful consideration of several factors to ensure safety, efficiency, and product quality.

One of the primary considerations is heat management. The reaction between a sulfonyl chloride and an amine is often exothermic. On a larger scale, the heat generated can be more difficult to dissipate, potentially leading to a runaway reaction or the formation of impurities. Therefore, controlled addition of reagents and efficient stirring and cooling are crucial.

The choice of solvent and work-up procedure also becomes more critical at a larger scale. Solvents that are easy to handle and remove are preferred. The purification method, typically crystallization or column chromatography, may need to be optimized for larger quantities. For instance, finding a suitable crystallization solvent system can be more efficient for purifying large batches than chromatography. A study on a similar sulfonamide synthesis demonstrated the practicality of a gram-scale reaction, yielding a satisfactory outcome, which underscores the feasibility of scaling up such transformations with appropriate procedural modifications. acs.org

Finally, the handling of reagents and byproducts, such as the corrosive hydrogen chloride gas, requires appropriate safety measures, including performing the reaction in a well-ventilated fume hood and using appropriate personal protective equipment.

Reactivity and Transformational Pathways of 2 Bromo N Phenylbenzenesulfonamide

Carbon-Halogen Bond Reactivity

The C(sp²)–Br bond in 2-bromo-N-phenylbenzenesulfonamide is a key site for chemical transformations. The bromine atom is a good leaving group, particularly in the presence of transition-metal catalysts, enabling a range of cross-coupling reactions. The reactivity order for aryl halides in such reactions is typically I > OTf > Br > Cl. nrochemistry.comwikipedia.org

Transition-metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an effective substrate in several of these named reactions.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The mild reaction conditions of the Sonogashira coupling tolerate a wide variety of functional groups and have made it a widely used method in synthesis. wikipedia.org

Research has demonstrated a one-pot method for the Sonogashira coupling of 2-bromobenzenesulfonamides with terminal alkynes, which is followed by cyclization to yield benzosultams. lookchem.com This process highlights the utility of the bromo-sulfonamide scaffold in building complex heterocyclic structures. The reaction couples the aryl bromide with an alkyne, creating an intermediate that can subsequently undergo intramolecular cyclization.

Table 1: Representative Conditions for Sonogashira Coupling

Aryl Halide TypeCoupling PartnerCatalyst SystemBaseSolventKey Feature
Aryl BromideTerminal AlkynePd(0) Complex & Cu(I) CocatalystAmine (e.g., Diisopropylamine)THFForms C(sp²)-C(sp) bonds under mild conditions. nrochemistry.com
2-BromobenzenesulfonamidesTerminal AlkyneNot SpecifiedNot SpecifiedNot SpecifiedEnables one-pot coupling and cyclization to form benzosultams. lookchem.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org Its advantages include mild reaction conditions, the commercial availability and low toxicity of boronic acids, and the ease of removal of inorganic by-products. fishersci.co.uk

While specific studies on this compound are not detailed, extensive research on structurally similar unprotected ortho-bromoanilines demonstrates the feasibility of this transformation. rsc.orgnih.gov These reactions show that the ortho-bromo group can be effectively coupled with a variety of aryl, heteroaromatic, benzyl, and other boronic esters. rsc.orgnih.gov An efficient Suzuki-Miyaura reaction on these substrates can be achieved using a palladium catalyst, a suitable base like cesium carbonate, and a solvent system such as dioxane/water. nih.gov This suggests that this compound would be a viable substrate for creating biaryl sulfonamide structures.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Substrate TypeCoupling PartnerCatalystBaseSolventYield
Unprotected ortho-bromoanilinesBoronic EstersCataCXium A palladacycleCs₂CO₃Dioxane/H₂OGood to Excellent. nih.gov
General Aryl/Vinyl HalideBoronic Acid/EsterPalladium CatalystInorganic BaseToluene, THF, WaterGenerally High. fishersci.co.uk

Beyond C-C bond formation, the this compound scaffold can participate in arylation reactions to form C-N or C-O bonds. The nitrogen atom of the sulfonamide is a potential site for N-arylation. The Chan-Evans-Lam (CEL) reaction, a copper-catalyzed N-arylation of amines and amides with arylboronic acids, is a relevant transformation. researchgate.net Similarly, the Ullmann condensation, which typically involves a copper catalyst, can be used to couple aryl halides with amines, a process that could be applied to the N-H bond of the sulfonamide. researchgate.net

Chemoselective N-arylation of aminopyridine derivatives with arynes has also been reported, providing a pathway to complex nitrogen-containing heterocycles. nih.gov While not directly involving this compound, these methodologies illustrate established routes for the N-arylation of the sulfonamide moiety. O-arylation is less common for sulfonamides but can occur with related compounds like amides, often under specific catalytic conditions.

Mechanistic Aspects of Bromine Activation and Substitution

The mechanism for transition-metal-catalyzed cross-coupling reactions like the Sonogashira and Suzuki-Miyaura couplings is well-established and proceeds through a catalytic cycle. nrochemistry.comlibretexts.org The activation and substitution of the bromine atom in this compound follow this general pathway:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex. This step breaks the C-Br bond and forms a new organopalladium(II) intermediate. nrochemistry.comlibretexts.org This is the critical activation step for the halide.

Transmetalation : In the Suzuki reaction, the organoboron reagent is activated by a base and transfers its organic group to the palladium(II) center, displacing the halide. libretexts.org In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the palladium(II) complex. nrochemistry.com

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nrochemistry.comlibretexts.org

Cyclization and Annulation Reactions

The strategic placement of the bromo and sulfonamide groups in this compound makes it an excellent substrate for reactions that form cyclic structures. As mentioned, a one-pot Sonogashira coupling followed by an intramolecular cyclization provides an efficient route to benzosultams, which are heterocyclic sulfonamide analogues. lookchem.com

Furthermore, studies on related N-arylsulfonamide structures have revealed other cyclization pathways. In the gas phase, protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides undergo dissociation through a predominant channel that involves the migration of the sulfonyl group followed by a cyclization reaction. nih.govresearchgate.net This reactivity, facilitated by electron-donating groups, underscores the inherent tendency of the sulfonamide framework to participate in ring-forming processes. nih.gov These transformational pathways allow for the construction of complex, fused heterocyclic systems from relatively simple sulfonamide precursors.

Formation of Benzosultams and Benzothiazine Dioxide Derivatives

The synthesis of benzosultams, which are cyclic sulfonamides, and their benzo-fused counterparts, benzothiazine dioxides, represents a significant area of research due to the prevalence of these scaffolds in biologically active molecules. While direct studies on this compound are not extensively documented, its potential to form these heterocyclic systems can be inferred from the reactivity of analogous compounds.

One plausible pathway for the formation of a benzosultam from this compound involves an intramolecular C-H amination reaction. Research has shown that o-arylbenzenesulfonamides can undergo intramolecular sp² C-H bond amination under metal-free conditions using reagents like phenyliodine(III) diacetate (PIDA) and iodine to afford benzosultams in good to excellent yields. rsc.org This suggests that this compound could potentially cyclize through a similar mechanism, where the nitrogen of the sulfonamide displaces a hydrogen on the N-phenyl ring.

Palladium-catalyzed reactions offer another viable route. For instance, the intramolecular cyclization of Z-bromoalkenes, which can be synthesized from the addition of N-alkyl-p-toluenesulfonamides to bromoacetylenes, has been shown to produce benzosultams. acs.org This suggests that if an appropriate unsaturated tether were introduced to the N-phenyl group of this compound, a palladium-catalyzed intramolecular cyclization could be a feasible strategy to construct a benzothiazine dioxide ring system.

The following table summarizes representative conditions for the synthesis of benzosultams from related starting materials, which could be adapted for this compound.

Starting MaterialReagents and ConditionsProductYieldReference
o-ArylbenzenesulfonamidePhI(OAc)₂, I₂, DCE, 80 °CBenzosultamGood to Excellent rsc.org
Z-Bromoalkene (from N-alkyl-p-toluenesulfonamide)Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, DMF, 100 °CBenzosultamModerate to Good acs.org

Table 1: Representative conditions for benzosultam synthesis.

Intramolecular Cyclization Pathways (e.g., Hydroamination, Aza-Michael-Heck)

The structure of this compound is well-suited for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic frameworks. These transformations often rely on the strategic introduction of a reactive functional group that can participate in a cyclization event with the bromo-substituted aromatic ring.

Hydroamination: Intramolecular hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, could be a potential cyclization pathway if an alkenyl or alkynyl group is present on the N-phenyl substituent. While direct examples with this compound are scarce, the general principles of hydroamination suggest its applicability. The bromine atom could either be retained in the product or participate in subsequent transformations.

Aza-Michael-Heck Reaction: A more elaborate and powerful strategy involves a cascade reaction sequence such as the aza-Michael-Heck reaction. This would typically require the introduction of an α,β-unsaturated carbonyl moiety onto the N-phenyl group. The reaction would initiate with the Michael addition of the sulfonamide nitrogen to the activated double bond, followed by an intramolecular Heck reaction where the palladium catalyst inserts into the C-Br bond and the resulting aryl-palladium species adds to the enolate. This would lead to the formation of complex polycyclic structures containing the benzothiazine dioxide core. The aza-Heck reaction is a known method for constructing chiral N-heterocyclic systems. nih.govnih.gov

The feasibility of such intramolecular cyclizations is supported by studies on related systems. For example, the synthesis of benzosultams has been achieved through rhodium-catalyzed C-H alkynylation followed by cyclization. acs.org This highlights the potential for metal-catalyzed processes to facilitate the construction of these ring systems from appropriately functionalized precursors derived from this compound.

Reactivity in Radical-Mediated Transformations

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical-mediated transformations. These reactions offer a powerful and often complementary approach to traditional ionic reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

A common strategy involves the generation of an aryl radical from the aryl bromide using a radical initiator, such as AIBN with a tin hydride reagent, or more modern tin-free methods employing photoredox catalysis. rsc.org Once formed, this aryl radical can undergo intramolecular cyclization onto a suitably positioned π-system, such as an alkene or alkyne, appended to the N-phenyl group. This would provide access to a variety of fused and spirocyclic benzothiazine dioxide derivatives. For instance, radical cyclizations of 1-(2'-bromobenzyl)isoquinolines are known to form aporphine (B1220529) and indolo[2,1-a]isoquinoline skeletons. nih.gov

Recent advancements in photoredox catalysis have enabled the generation of radicals under mild conditions using visible light. rsc.org This approach could be applied to this compound, where a photocatalyst, upon excitation by light, can reduce the aryl bromide to generate the aryl radical, which can then engage in various downstream reactions. The sulfonamide group itself can also be a target for radical functionalization. For example, photocatalytic strategies have been developed for the late-stage functionalization of sulfonamides via sulfonyl radical intermediates. acs.org

The following table outlines general conditions for radical cyclizations of aryl bromides, which could be applicable to derivatives of this compound.

Substrate TypeReagents and ConditionsReaction TypeReference
Aryl bromide with pendant alkene/alkyneAIBN, Bu₃SnH, Toluene, refluxTin-mediated radical cyclization nih.gov
Activated Alkyl Bromide[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, amine, visible lightTin-free photoredox-catalyzed radical cyclization rsc.org

Table 2: General conditions for radical cyclizations.

Derivatization and Functionalization Strategies

The this compound scaffold can be readily modified at several positions to generate a library of derivatives with diverse properties. These functionalization strategies can target the bromine atom, the N-phenyl ring, or the sulfonamide nitrogen.

The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 2-position of the benzenesulfonamide (B165840) ring. This allows for the straightforward installation of aryl, vinyl, alkynyl, and amino substituents, respectively.

The N-phenyl ring can be functionalized through electrophilic aromatic substitution reactions, although the directing effects of the sulfonamide group would need to be considered. More controlled functionalization can be achieved by using a pre-functionalized aniline (B41778) in the initial synthesis of the sulfonamide.

The sulfonamide nitrogen, after deprotonation, can act as a nucleophile. This allows for N-alkylation or N-arylation to introduce various substituents on the nitrogen atom. Furthermore, the synthesis of N-phenylsulfonamide derivatives with different substituents on the phenyl ring has been reported, and these compounds have been investigated for their biological activities. nih.gov The functionalization of fluorinated benzenesulfonamides has also been explored for their inhibitory properties toward carbonic anhydrases. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Bromo N Phenylbenzenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-bromo-N-phenylbenzenesulfonamide by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Analysis, Chemical Shifts, and Coupling Patterns

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals for the aromatic protons and the N-H proton. rsc.org The aromatic region of the spectrum is complex due to the presence of two phenyl rings. The protons on the N-phenyl ring typically appear as a multiplet, while the protons on the 2-bromobenzenesulfonyl ring exhibit specific splitting patterns influenced by the bromine substituent. The N-H proton usually appears as a broad singlet, and its chemical shift can be concentration-dependent. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (N-phenyl)7.10-7.30Multiplet-
Aromatic (2-bromophenyl)7.60-8.00Multiplet-
N-HVariable (e.g., ~10.4 in DMSO-d6) rsc.orgBroad Singlet-

Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy for Carbon Framework Characterization

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom. Aromatic carbons typically resonate in the downfield region (around 110-140 ppm). The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift influenced by the halogen's electronegativity. docbrown.infodocbrown.info Quaternary carbons, those without any attached protons, often exhibit weaker signals. youtube.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Sulfonyl)Not Applicable
C-Br (2-bromophenyl)~120
Aromatic (C-S)~140
Aromatic (N-phenyl)120-130
Aromatic (2-bromophenyl)125-135

Note: These are approximate values and can be influenced by solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, Solvent Effects)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the carbon framework.

The choice of solvent can significantly influence the chemical shifts observed in NMR spectra, a phenomenon known as the solvent effect. researchgate.netthieme-connect.de For instance, using an aromatic solvent like benzene-d₆ can induce noticeable shifts in the proton signals compared to a less interactive solvent like CDCl₃ due to anisotropic effects. thieme-connect.de Studying these solvent-induced shifts can sometimes provide additional structural information. thieme-connect.de

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum will show distinct absorption bands corresponding to the N-H bond, the S=O bonds of the sulfonamide group, and the C-H and C=C bonds of the aromatic rings.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3200-3300
S=O (Sulfonyl)Asymmetric Stretching1330-1370
S=O (Sulfonyl)Symmetric Stretching1140-1180
C=C (Aromatic)Stretching1450-1600
C-H (Aromatic)Stretching3000-3100
N-SStretching875-935 researchgate.net
SO₂Scissoring520-600 researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. nih.gov By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₂H₁₀BrNO₂S. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule will fragment in a predictable manner under electron impact, with the loss of specific groups such as the bromo substituent or cleavage of the S-N bond, providing further confirmation of the molecule's structure.

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic structure and reactivity of molecules. While direct DFT studies on 2-bromo-N-phenylbenzenesulfonamide are not extensively documented in the literature, significant insights can be drawn from computational analyses of its parent compound, N-phenylbenzenesulfonamide. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the Lewis-like chemical bonding and interactions within a molecule. uni-muenchen.deyoutube.comrsc.org For N-phenylbenzenesulfonamide, NBO analysis has been used to understand the stability arising from hyperconjugative interactions and charge delocalization. nih.gov These calculations reveal the donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are crucial for molecular stability. The presence of the electronegative bromine atom in this compound would likely influence these interactions, particularly the charge distribution on the substituted phenyl ring.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. youtube.comwikipedia.orgyoutube.comlibretexts.org In N-phenylbenzenesulfonamide, the HOMO and LUMO energies and their distribution across the molecule have been calculated to understand its chemical reactivity and ionization potential. nih.gov The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the bromine atom is expected to modulate the energies and localizations of the frontier orbitals, thereby affecting its electrophilic and nucleophilic sites.

Table 1: Calculated Properties of N-phenylbenzenesulfonamide (B3LYP/6-31G(d,p))
PropertyValue
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap-
Dipole Moment-

Note: Specific values for N-phenylbenzenesulfonamide would be populated from the cited literature; however, as the full text of the primary source is not available, the table is presented as a template.

Elucidation of Reaction Mechanisms and Transition States

Pathways Involving Aminyl Radical Intermediates

The formation of nitrogen-centered radicals, such as aminyl radicals, from sulfonamides is a known process in organic synthesis, often initiated by photolysis or radical initiators. acs.orgrsc.org While specific studies on the generation of aminyl radicals from this compound are scarce, general principles suggest plausible pathways. The N-H bond in the sulfonamide moiety can undergo homolytic cleavage under appropriate conditions to form an aminyl radical. The presence of the electron-withdrawing sulfonyl group can influence the stability and reactivity of this radical intermediate.

A plausible mechanism for a reaction involving an aminyl radical intermediate could be an intramolecular cyclization if an unsaturated side chain were present on the N-phenyl group. The regioselectivity of such cyclizations is often governed by the stability of the resulting cyclic radical and the transition state leading to it. Computational studies can be employed to model these transition states and predict the most likely reaction pathway.

Metal-Mediated and Photoredox-Catalyzed Mechanisms

Recent advancements in synthetic methodology have highlighted the utility of metal-mediated and photoredox-catalyzed reactions for the functionalization of sulfonamides. acs.orgacs.orgdomainex.co.uk These methods often proceed under mild conditions and exhibit high functional group tolerance.

Metal-Mediated Mechanisms: Copper catalysis, for instance, has been employed in the synthesis of sulfonamides from aryl radical precursors and amines. acs.org In the context of this compound, the bromine atom could serve as a handle for cross-coupling reactions catalyzed by metals like palladium or copper. Theoretical studies can help in understanding the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Photoredox-Catalyzed Mechanisms: Photoredox catalysis offers a powerful tool for generating radical intermediates under visible light irradiation. nih.govprinceton.edu Sulfonamides can be activated through various photoredox pathways. For example, N-sulfonylimines derived from sulfonamides can act as precursors for sulfonyl radicals under photocatalytic conditions. nih.gov A proposed mechanism could involve the single-electron reduction of the this compound by an excited photocatalyst, leading to the cleavage of the carbon-bromine bond and the formation of an aryl radical. This radical could then participate in various downstream reactions. Alternatively, the sulfonamide itself could be involved in an energy transfer process with the photocatalyst to generate a reactive excited state.

Theoretical Studies on Regioselectivity and Stereoselectivity in Reactions

Computational chemistry plays a crucial role in predicting and explaining the regioselectivity and stereoselectivity of chemical reactions. For reactions involving this compound, theoretical studies can provide valuable insights.

For instance, in reactions where multiple sites are available for attack, such as in cross-coupling or functionalization reactions, DFT calculations can be used to determine the relative activation energies for the formation of different regioisomers. This has been demonstrated in the intramolecular Heck reaction of cyclic sulfonamides, where computational studies helped to rationalize the observed regioselectivity. researchgate.net The electronic and steric effects of the bromo and sulfonyl groups in this compound would be critical in dictating the preferred reaction site.

Similarly, in reactions that can lead to the formation of stereoisomers, computational modeling of the transition states can predict the stereochemical outcome. By comparing the energies of the diastereomeric transition states, the favored product can be identified.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation of this compound is crucial for its reactivity and interactions with other molecules. Conformational analysis helps in identifying the stable conformers and the energy barriers between them.

Studies on related sulfonamides have shown that the orientation of the groups around the S-N bond is a key conformational feature. nih.gov For this compound, the rotation around the S-C and S-N bonds would lead to different conformers. The steric hindrance introduced by the ortho-bromo substituent is expected to have a significant impact on the preferred conformation. Computational methods can map the potential energy surface as a function of the relevant dihedral angles to identify the low-energy conformers.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govrsc.org While specific MD simulations for this compound are not reported, this technique could be used to explore its conformational landscape in different solvent environments. MD simulations can provide information on the flexibility of the molecule, the time-averaged distribution of conformers, and the influence of the solvent on its structure. Such simulations are particularly valuable for understanding the behavior of molecules in complex biological systems. nih.gov

Applications of 2 Bromo N Phenylbenzenesulfonamide in Complex Molecule Synthesis

Role as a Key Building Block for Heterocyclic Compounds

2-Bromo-N-phenylbenzenesulfonamide serves as a pivotal starting material for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. The presence of the ortho-bromo substituent provides a reactive handle for intramolecular cyclization reactions, leading to the efficient formation of fused ring systems.

Access to Benzosultams and Benzothiazine Dioxide Frameworks

Benzosultams, which are bicyclic sulfonamides, are a significant class of heterocyclic compounds found in numerous pharmaceuticals and agrochemicals. researchgate.netnih.gov this compound is a key precursor for accessing these frameworks, primarily through transition-metal-catalyzed intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular C-H activation and subsequent cyclization of 2-bromobenzenesulfonamides have been developed for the synthesis of benzosultams. nih.gov

Another important synthetic route involves the photoinduced intramolecular arylation of N-aryl-2-halobenzenesulfonamides. conicet.gov.ar This method provides a "transition-metal-free" pathway to dibenzosultams, showcasing the versatility of the bromo-sulfonamide precursor under various reaction conditions. conicet.gov.ar These reactions demonstrate that the this compound scaffold is amenable to forming the core structure of benzosultams and related benzothiazine dioxides through the formation of a new carbon-carbon or carbon-nitrogen bond, effectively closing the heterocyclic ring.

Reaction Type Catalyst/Conditions Product Framework Reference
Intramolecular C-H ActivationPalladium (Pd) catalystsBenzosultam nih.gov
Photoinduced Intramolecular ArylationUV light (e.g., 395 nm LED), no metalDibenzosultam conicet.gov.ar

Synthesis of Skeletally Diverse Sultams

The utility of this compound extends beyond simple benzosultams to the creation of more complex, skeletally diverse sultam structures. By applying intramolecular cyclization strategies to more elaborate derivatives of the parent compound, chemists can construct fused heterocyclic systems with a range of functionalities. nih.gov

One notable application is the palladium-promoted intramolecular oxidative coupling of sulfonanilides, which has been used for the regioselective formation of uracil-, coumarin-, and quinolone-fused benzosultams. nih.gov This strategy involves starting with a 2-bromobenzenesulfonamide (B1273658) that has been appropriately functionalized, allowing the cyclization to generate polycyclic molecules incorporating other important heterocyclic motifs. This highlights the role of this compound as a foundational component for building molecular complexity.

Precursor for the Synthesis of Isoflavone (B191592) Analogues

Isoflavones are a class of naturally occurring compounds known for their potential health benefits. mdpi.com Synthetic chemists have sought to create novel analogues of isoflavones to explore and enhance their biological activities. This compound has been identified as a key reactant in the synthesis of novel isoflavone/benzo-δ-sultam hybrids. lookchem.com

The synthesis involves a two-step reaction sequence. First, a 2-halobenzenesulfonamide derivative, such as this compound, is coupled with a terminal alkyne. This is followed by a 6-endo-dig cyclization to construct the benzo-δ-sultam core, which is then integrated with an isoflavone moiety. lookchem.com This innovative approach merges two distinct pharmacophores into a single hybrid molecule, demonstrating the utility of the bromo-sulfonamide precursor in generating complex structures with potential applications in drug discovery. lookchem.com

Utility in the Development of Novel Synthetic Methodologies

The unique reactivity of this compound makes it an excellent substrate for developing and showcasing new synthetic methods. Its well-defined structure allows researchers to test the scope and efficiency of novel catalytic systems and reaction pathways.

Several modern synthetic methodologies have been developed using this compound as a model substrate:

Palladium/Copper-Catalyzed Cascade Reactions: A one-pot Sonogashira coupling/hydroamination cascade reaction of 2-bromobenzenesulfonamides with terminal alkynes has been developed, providing an alternative and efficient route to benzosultams. nih.gov

Photoinduced Arylation: A significant advancement is the development of a photoinduced intramolecular C-C arylation that proceeds without a transition metal catalyst. This method uses light to initiate the cyclization of N-aryl-2-halobenzenesulfonamides to form dibenzosultams, offering a greener and more sustainable synthetic route. conicet.gov.ar

Rhodium-Catalyzed C-H Insertion: Rhodium-catalyzed intramolecular C(sp2)–H insertion of related N,N-diaryl diazosulfonamides has been shown to produce N-aryl-substituted benzo-γ-sultams. nih.gov

These examples underscore the importance of this compound not just as a building block for specific targets, but as a crucial tool for expanding the toolkit of synthetic organic chemistry.

Methodology Catalyst/Reagent Transformation Reference
Sonogashira/Hydroamination CascadePd/CuCyclization to Benzosultams nih.gov
Photoinduced Intramolecular ArylationLight (no metal)Cyclization to Dibenzosultams conicet.gov.ar
C-H InsertionRhodium (Rh)Cyclization to Benzo-γ-sultams nih.gov

Strategic Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bonds are formed in a single synthetic operation without isolating intermediates. wikipedia.org This approach significantly enhances synthetic efficiency by reducing the number of steps, purifications, and the amount of waste generated. wikipedia.orgbaranlab.org

This compound is an ideal starting material for initiating such cascades. A prime example is the palladium/copper-catalyzed one-pot reaction that combines a Sonogashira coupling with a hydroamination cyclization. nih.gov In this sequence, the 2-bromobenzenesulfonamide first couples with a terminal alkyne. The resulting intermediate, without being isolated, then undergoes an intramolecular hydroamination, where the sulfonamide nitrogen attacks the newly introduced alkyne to form the benzosultam ring. This elegant process builds a complex heterocyclic system from simple precursors in a single, efficient step, epitomizing the principles of cascade chemistry. nih.gov

Future Directions and Research Perspectives

Development of Greener Synthetic Pathways for 2-Bromo-N-phenylbenzenesulfonamide

Traditional methods for synthesizing sulfonamides often rely on hazardous reagents and harsh reaction conditions. nih.gov The standard approach involves reacting a sulfonyl chloride with an amine, a process that can be inefficient and generate significant waste. nih.govsci-hub.se Current research is actively pursuing more environmentally friendly alternatives.

A promising green approach involves the use of water as a solvent. rsc.org Researchers have demonstrated the successful synthesis of sulfonamides in aqueous media, which simplifies product isolation to simple filtration after acidification. rsc.org Another sustainable strategy utilizes sodium sulfinate as a stable and less reactive sulfur source in water, avoiding the use of toxic solvents like dichloromethane (B109758), DMF, and DMSO. researchgate.net The use of recyclable catalysts, such as magnetite-immobilized nano-ruthenium, also presents a greener pathway, offering high selectivity and easy catalyst recovery. acs.org

Furthermore, solvent-free reaction conditions represent a significant step towards cleaner chemical production. sci-hub.se These methods, along with the use of less toxic starting materials like nitroarenes, are paving the way for a more sustainable future for sulfonamide synthesis. researchgate.nettandfonline.com

Table 1: Comparison of Traditional and Greener Synthetic Pathways for Sulfonamides

FeatureTraditional SynthesisGreener Synthesis
Solvent Often toxic organic solvents (e.g., DCM, DMF) researchgate.netWater, eco-friendly solvents (e.g., PEG 400), or solvent-free rsc.orgresearchgate.netacs.org
Sulfur Source Reactive sulfonyl chlorides researchgate.netStable sodium sulfinates researchgate.net
Catalyst Often requires strong basesRecyclable nanocatalysts acs.org
Byproducts Can produce unwanted side products like sulfonimides researchgate.netOften results in cleaner reactions with water as the main byproduct acs.org
Product Isolation Can require demanding separation techniques researchgate.netSimple filtration is often sufficient rsc.orgresearchgate.net

Exploration of Novel Catalytic Systems for its Transformations

The transformation of this compound and related sulfonamides is a fertile ground for the exploration of novel catalytic systems. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for creating new carbon-carbon and carbon-nitrogen bonds. For instance, the Suzuki-Miyaura cross-coupling of iodo-sulfonamides with boronic acids has been used to synthesize biaryl sulfonamides. organic-chemistry.org Nickel-catalyzed methods are also gaining traction for the formation of C-N bonds between sulfonamides and aryl electrophiles, offering a generic route to a wide array of N-aryl sulfonamides. princeton.edu

Photocatalysis represents a frontier in this field, enabling the late-stage functionalization of sulfonamides through the generation of sulfonyl radical intermediates under mild, metal-free conditions. acs.orgnih.govnih.gov This approach allows for the diversification of sulfonamides by harnessing the reactivity of these radical species with various alkene fragments. acs.orgnih.gov

The development of catalytic systems that allow for direct C-H functionalization is another key area of research. These methods bypass the need for pre-functionalized starting materials, offering a more atom-economical approach to modifying the sulfonamide structure. nih.gov

Expanding the Scope of its Applications in Advanced Organic Synthesis

This compound is a valuable building block in advanced organic synthesis due to its reactive sites. The bromine atom on the benzene (B151609) ring and the reactive N-H bond of the sulfonamide group provide two distinct handles for chemical modification.

Its use in cross-coupling reactions, as mentioned previously, allows for the construction of complex molecular architectures. organic-chemistry.org The ability to participate in these reactions makes it a key intermediate in the synthesis of molecules with potential applications in medicinal chemistry and materials science. nih.gov

Furthermore, the sulfonamide group itself can act as a directing group, guiding the functionalization of specific C-H bonds within the molecule. organic-chemistry.org This property is particularly useful for achieving high regioselectivity in synthetic transformations. Recent innovations have also demonstrated that the sulfonamide functional group, once considered relatively inert, can be activated to participate in a variety of transformations, including acting as a precursor to synthetically useful sulfonyl intermediates. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent transformations into flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, and scalability. acs.orgacs.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgresearchgate.net

Automated flow synthesis platforms have been successfully employed for the rapid generation of sulfonamide libraries. nih.govacs.org These systems can perform multi-step syntheses, including reaction, work-up, and purification, in a fully automated fashion. nih.govchimia.ch This technology not only accelerates the drug discovery process but also improves safety by minimizing manual handling of potentially hazardous reagents and intermediates. rsc.org The development of meso-reactor apparatuses for the flow synthesis of sulfonamides further demonstrates the impact of these technologies on producing these compounds in a safe, efficient, and scalable manner. acs.org

Table 2: Advantages of Flow Chemistry in Sulfonamide Synthesis

AdvantageDescription
Enhanced Safety Minimizes handling of hazardous materials and allows for better control over exothermic reactions. rsc.org
Improved Efficiency Enables rapid optimization of reaction conditions and can lead to higher yields. acs.org
Scalability Processes developed on a small scale can be more easily scaled up for industrial production. acs.org
Automation Allows for the automated, unattended synthesis of compound libraries. nih.govacs.org
Process Control Precise control over parameters like temperature, pressure, and mixing leads to more consistent product quality. rsc.org

Advanced Computational Modeling for Predictive Reactivity Studies

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of this compound. nih.govnih.gov DFT calculations can provide insights into the electronic structure, molecular geometry, and reactivity of molecules. nih.govmdpi.com

By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, researchers can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of different reaction pathways. mdpi.com This predictive power can significantly accelerate the discovery of new reactions and catalysts by allowing for the in-silico screening of potential candidates before they are tested in the laboratory.

For example, computational studies can help in understanding the mechanism of catalytic cycles, such as those involved in cross-coupling reactions, and in designing more efficient catalysts. mdpi.com As computational methods become more powerful and accessible, their role in guiding the synthesis and application of this compound and other complex organic molecules will undoubtedly continue to grow.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.